![molecular formula C13H15N5O B14589405 N-Propyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea CAS No. 61310-10-9](/img/structure/B14589405.png)
N-Propyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Propyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a pyridine ring and a pyrimidine ring, both of which are heterocyclic aromatic compounds containing nitrogen atoms. The unique structure of N-Propyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea typically involves a multi-step process. One common method starts with the esterification of nicotinic acid to yield an intermediate compound. This intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. A nucleophilic substitution reaction is then carried out with trimethylsilyl cyanide (TMSCN) to generate another intermediate, which is finally reacted with sodium and ammonium chloride in ethanol solution to produce the desired compound .
Industrial Production Methods
Industrial production of N-Propyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key factors in industrial production include the selection of appropriate solvents, catalysts, and reaction conditions to ensure the purity and stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Propyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like TMSCN and various alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted urea compounds
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-Propyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, altering its replication and transcription processes. This binding can inhibit the growth of tumor cells and exert cytotoxic effects. Additionally, the compound’s ability to interfere with angiogenesis makes it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: This compound shares a similar pyridine-pyrimidine structure and has shown significant anti-angiogenic and DNA cleavage activities.
2-(pyridin-2-yl)pyrimidine derivatives: These compounds are used as ligands in coordination chemistry and have various biological activities.
Uniqueness
N-Propyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings
Eigenschaften
CAS-Nummer |
61310-10-9 |
|---|---|
Molekularformel |
C13H15N5O |
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
1-propyl-3-(2-pyridin-4-ylpyrimidin-4-yl)urea |
InChI |
InChI=1S/C13H15N5O/c1-2-6-16-13(19)18-11-5-9-15-12(17-11)10-3-7-14-8-4-10/h3-5,7-9H,2,6H2,1H3,(H2,15,16,17,18,19) |
InChI-Schlüssel |
NTJSLEPDQIGERJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


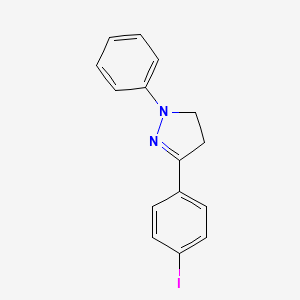
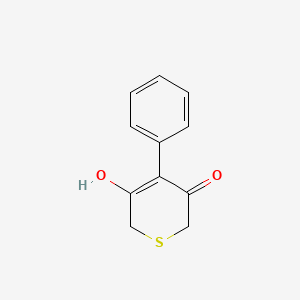
![(3aS,9aS)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B14589332.png)
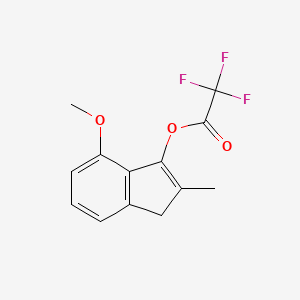
![2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)amino]phenyl}prop-1-en-1-olate](/img/structure/B14589343.png)
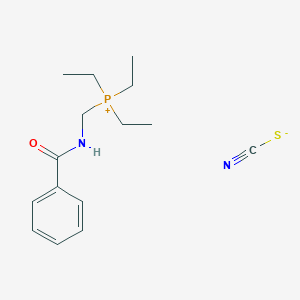

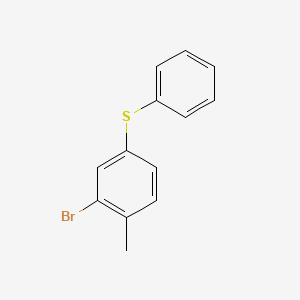
![Benzo[b]thiophene, 2,3-dihydro-3-(4-methylphenyl)-, 1,1-dioxide](/img/structure/B14589393.png)
![N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14589397.png)
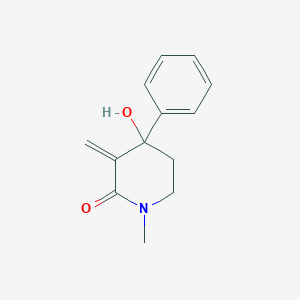
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14589414.png)
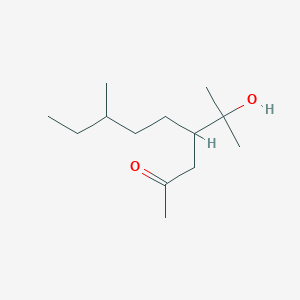
![1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate](/img/structure/B14589429.png)
